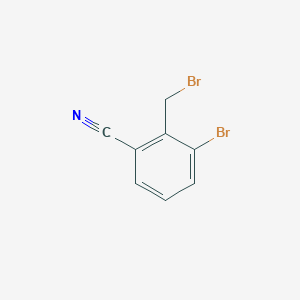
3-Bromo-2-(bromomethyl)benzonitrile
概要
説明
3-Bromo-2-(bromomethyl)benzonitrile, also known as 3-Bromo-2-(bromomethyl)benzene, is an organobromine compound that has been used in a variety of scientific and medical research applications. It is a colorless solid that can be produced by a variety of synthetic methods. It has been used in organic synthesis, as a reagent for organic synthesis, and as a starting material for other organic compounds. It is also used in the preparation of various brominated compounds, such as brominated polymers, brominated surfactants, and brominated flame retardants. In addition, this compound has also been used in a variety of biomedical applications, such as the study of cellular metabolism and the development of novel therapeutic agents.
科学的研究の応用
Synthesis of Heterocyclic Compounds
3-Bromo-2-(bromomethyl)benzonitrile is instrumental in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals, agrochemicals, and materials science. For instance, its reaction with methyl 3-aminothiophene-2-carboxylate yields tautomeric thienopyrimidoisoindolones, highlighting its role in constructing complex heterocyclic systems (Kysil, Voitenko, & Wolf, 2008). Similarly, it facilitates the regioselective synthesis of fused pyrimidines, providing a pathway to explore new chemical entities with potential biological activities (Bakavoli et al., 2008).
Advanced Organic Synthesis Techniques
The compound also plays a critical role in advanced organic synthesis techniques. Its use in the synthesis of 3-Bromo-(bromomethyl)-l-propene through halogenated reaction, oxidation, and thermal decomposition underscores its versatility in organic synthesis (Ping Yu, 2009). Additionally, the synthesis and refinement of 4-bromomethyl-benzonitrile, prepared via photochemical bromination, illustrate the utility of this compound derivatives in obtaining high-purity chemicals (Teng Jun-jiang, 2008).
Environmental and Degradation Studies
In environmental science, derivatives of this compound, such as benzonitrile herbicides, have been studied for their microbial degradation in soil and subsurface environments. These studies provide insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms, contributing to our understanding of the environmental fate of these chemicals (Holtze et al., 2008).
Safety and Hazards
作用機序
Mode of Action
It is known that brominated benzonitriles can undergo nucleophilic substitution reactions . The bromine atoms on the molecule can be replaced by nucleophiles, leading to various chemical transformations.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-(bromomethyl)benzonitrile can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species . .
生化学分析
Biochemical Properties
3-Bromo-2-(bromomethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It undergoes reactions such as Suzuki cross-coupling with bis(pinacolato)diboron . This compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to the synthesis of complex organic molecules.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These reactions enable it to bind to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other chemical compounds. These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound can undergo base-promoted condensation reactions, leading to the formation of complex organic molecules . The metabolic pathways of this compound are essential for understanding its biochemical properties and effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, this compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles . Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biological effects. The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
特性
IUPAC Name |
3-bromo-2-(bromomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGHLJKQQVOMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CBr)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596778 | |
| Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233479-42-9 | |
| Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

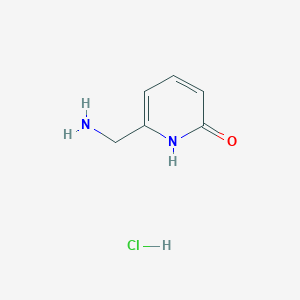
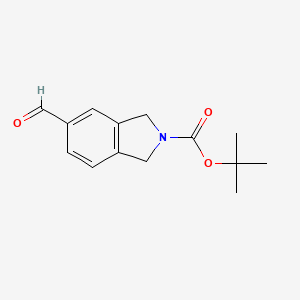
![(RS)-N-[1-(3-fluorophenyl)ethyl]methylamine](/img/structure/B1287233.png)


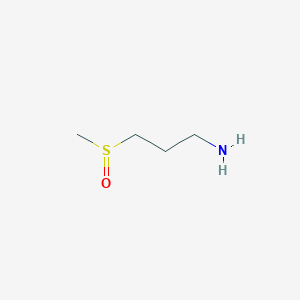
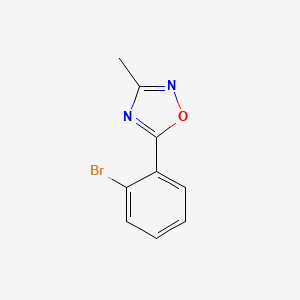
![5-[3-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1287248.png)

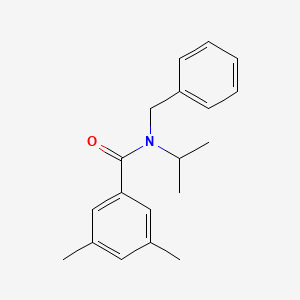

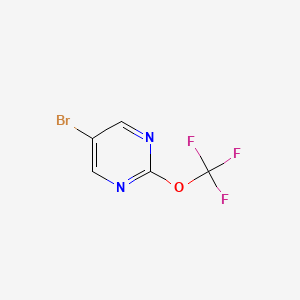
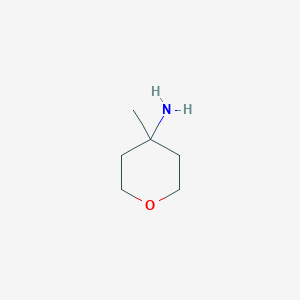
![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)
